1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
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Overview
Description
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H7ClF3N3 and a molecular weight of 237.61 g/mol . It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
The synthesis of 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves multiple steps:
Starting Material: The process begins with 4-nitrotoluene, which undergoes a reaction with trifluoromethanesulfonic acid to produce 4-trifluoromethyl toluene.
Hydrazine Reaction: The 4-trifluoromethyl toluene is then reacted with hydrazine to form 4-trifluoromethylphenylhydrazine.
Final Step: The 4-trifluoromethylphenylhydrazine is treated with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It participates in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Major Products: The major products depend on the type of reaction and conditions used, ranging from oxides, amines, to substituted derivatives
Scientific Research Applications
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with similar compounds such as:
4-(Trifluoromethyl)phenylhydrazine: This compound shares a similar structure but lacks the cyano group, which may affect its reactivity and applications.
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine: This compound is similar but without the hydrochloride salt form, which may influence its solubility and stability.
Properties
Molecular Formula |
C8H7ClF3N3 |
---|---|
Molecular Weight |
237.61 g/mol |
IUPAC Name |
4-hydrazinyl-3-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13;/h1-3,14H,13H2;1H |
InChI Key |
XNTZOGNFIKENED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
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